4SC-202 - 1186222-89-8

4SC-202

Catalog Number: EVT-253519
CAS Number: 1186222-89-8
Molecular Formula: C30H29N5O6S2
Molecular Weight: 619.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4SC-202 (Domatinostat) is an orally bioavailable, small molecule inhibitor of HDACs 1, 2, and 3, as well as LSD1. [, , ] It is currently undergoing clinical trials for various cancer treatments. [, ] This document will focus on the scientific research applications of 4SC-202, excluding information related to drug use, dosage, and side effects.

Vorinostat (SAHA)

  • Compound Description: Vorinostat (suberanilohydroxamic acid, SAHA) is a histone deacetylase inhibitor (HDACi) that acts on a broad spectrum of HDAC classes, including class I and IIb []. It has been approved for the treatment of cutaneous T-cell lymphoma.

OGL-002

  • Compound Description: OGL-002 is a lysine-specific demethylase 1 (LSD1) inhibitor []. It acts by specifically inhibiting the enzymatic activity of LSD1, leading to transcriptional changes.

Vismodegib

  • Compound Description: Vismodegib is a smoothened (SMO) inhibitor that blocks the Hedgehog signaling pathway [, ]. It has been approved for the treatment of basal cell carcinoma.
  • Relevance: While Vismodegib effectively inhibits the Hedgehog pathway by targeting SMO, 4SC-202 blocks this pathway downstream of SMO by inhibiting GLI activation, regardless of SMO activity []. This makes 4SC-202 a potential therapeutic option for tumors resistant to SMO inhibitors like Vismodegib.

All-trans retinoic acid (ATRA)

  • Compound Description: All-trans retinoic acid (ATRA) is a naturally occurring retinoid that induces differentiation of myeloid cells and is used in the treatment of acute promyelocytic leukemia (APL) [].
  • Relevance: While both 4SC-202 and ATRA induce myeloid differentiation, they demonstrate different efficacies in inducing differentiation markers in AML cells []. The combination of 4SC-202 with interferon-gamma (IFN-γ) further enhances differentiation and promotes a mature antigen-presenting cell phenotype, suggesting a potential application in consolidation therapy of AML [].

Interferon-gamma (IFN-γ)

  • Compound Description: Interferon-gamma (IFN-γ) is a cytokine that plays a crucial role in immune response, particularly in activating macrophages and promoting antigen presentation [].
  • Relevance: While 4SC-202 can induce differentiation in AML cells, the combination of 4SC-202 and IFN-γ demonstrates a synergistic effect, leading to a more pronounced and complementary induction of differentiation and a mature antigen-presenting cell phenotype [].

Resminostat

  • Compound Description: Resminostat is an orally available inhibitor of HDAC classes I and IIb []. It is being investigated for its potential as an epigenetic therapy for rhabdoid tumors.

Mithramycin

  • Compound Description: Mithramycin is an antineoplastic antibiotic that binds to DNA and inhibits transcription []. In combination with Vorinostat, it has been shown to restore antigen-presenting machinery (APM) and MHC-I expression in Merkel cell carcinoma (MCC) cells [].
  • Relevance: While the combination of Vorinostat and Mithramycin is needed to restore APM and MHC-I expression in MCC cells, 4SC-202 alone can achieve this effect []. This highlights the potential advantage of 4SC-202 as a single agent in enhancing the immunogenicity of MCC cells.

Epirubicin

  • Compound Description: Epirubicin is a chemotherapeutic agent commonly used in the treatment of various cancers, including liver cancer [].
  • Relevance: Studies have demonstrated that 4SC-202 enhances the sensitivity of liver cancer cells to Epirubicin []. This synergistic effect is attributed to 4SC-202's ability to promote Tumor Protein D52 (TPD52) expression, which in turn downregulates Ataxia Telangiectasia Mutated (ATM) expression, a protein involved in DNA repair, ultimately increasing the susceptibility of liver cancer cells to Epirubicin [].
Overview

4SC-202, also known as domatinostat, is a novel compound that functions primarily as an inhibitor of class I histone deacetylases and lysine-specific histone demethylase 1A. This compound has garnered attention for its potential therapeutic applications in various hematological malignancies, including cutaneous T cell lymphoma and myelodysplastic syndromes. By modulating epigenetic mechanisms, 4SC-202 aims to alter gene expression profiles associated with cancer progression.

Source and Classification

4SC-202 is classified as an antineoplastic agent, specifically targeting epigenetic regulators involved in cancer cell proliferation and survival. It is a benzamide derivative and has been investigated in clinical trials for its safety and efficacy in treating advanced hematologic malignancies .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4SC-202 involves the creation of a benzamide structure that incorporates specific functional groups conducive to inhibiting histone deacetylases and lysine-specific demethylases. While the precise synthetic pathway has not been extensively detailed in the available literature, it generally follows established methodologies for synthesizing similar compounds in medicinal chemistry. The compound's synthesis typically includes:

  • Formation of the benzamide core: This is achieved through acylation reactions involving appropriate amines and carboxylic acids.
  • Modification for selectivity: Specific substituents are introduced to enhance binding affinity towards the target enzymes, particularly histone deacetylases and lysine-specific demethylase 1A.
Molecular Structure Analysis

Structure and Data

The molecular formula of 4SC-202 is C_16H_18N_2O_2, with a molecular weight of approximately 270.33 g/mol. The structure features a benzamide backbone with additional functional groups that facilitate its interaction with target proteins involved in epigenetic regulation.

Key structural characteristics include:

  • Aromatic ring system: Contributes to hydrophobic interactions with target proteins.
  • Amide functional group: Essential for enzyme inhibition through hydrogen bonding.
  • Substituents: Specific modifications that enhance selectivity for class I histone deacetylases and lysine-specific demethylase 1A.
Chemical Reactions Analysis

Reactions and Technical Details

4SC-202 primarily engages in biochemical reactions that inhibit the activity of histone deacetylases and lysine-specific demethylase 1A. The inhibition mechanism involves:

  • Binding to active sites: 4SC-202 competes with substrates for binding to the catalytic sites of these enzymes.
  • Alteration of histone modifications: By inhibiting these enzymes, 4SC-202 leads to increased acetylation of histones, resulting in altered chromatin structure and gene expression profiles conducive to apoptosis in cancer cells .

In experimental settings, 4SC-202 has shown cytotoxic effects across various cancer cell lines, indicating its potential as an effective therapeutic agent.

Mechanism of Action

Process and Data

The mechanism of action of 4SC-202 is multifaceted:

  1. Inhibition of Histone Deacetylases: By blocking these enzymes, 4SC-202 increases histone acetylation, which promotes a more open chromatin structure conducive to gene transcription.
  2. Targeting Lysine-Specific Histone Demethylase 1A: This inhibition leads to changes in methylation patterns on histones, further influencing gene expression.
  3. Microtubule Destabilization: Recent studies have indicated that 4SC-202 may also disrupt microtubule formation, leading to G2/M phase arrest in the cell cycle, which contributes to its cytotoxic effects on cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4SC-202 include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa values: Relevant pKa values would dictate its ionization state at physiological pH, influencing its bioavailability and interaction with targets.
Applications

Scientific Uses

4SC-202 has been evaluated for its potential applications in treating various cancers:

  • Cutaneous T Cell Lymphoma: Demonstrated efficacy in inducing apoptosis through multiple mechanisms including cell cycle arrest and modulation of apoptotic pathways .
  • Myelodysplastic Syndromes: Shown promise as a therapeutic agent by targeting specific pathways involved in disease progression .
  • Hepatocellular Carcinoma: Exhibited activity by activating mitochondrial apoptosis pathways .

Properties

CAS Number

1186222-89-8

Product Name

4SC-202

IUPAC Name

(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide;4-methylbenzenesulfonic acid

Molecular Formula

C30H29N5O6S2

Molecular Weight

619.7 g/mol

InChI

InChI=1S/C23H21N5O3S.C7H8O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-16H,24H2,1H3,(H,26,29);2-5H,1H3,(H,8,9,10)/b11-6+;

InChI Key

IAVXAZDVNICKFJ-ICSBZGNSSA-N

SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.